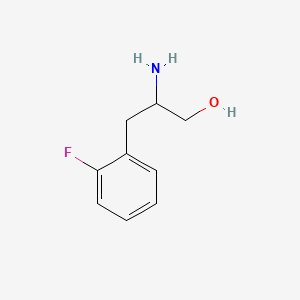

2-Amino-3-(2-fluorophenyl)propan-1-ol

Description

2-Amino-3-(2-fluorophenyl)propan-1-ol is a fluorinated β-amino alcohol derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho (2-) position, an amino group at the second carbon, and a hydroxyl group at the terminal carbon of the propane chain.

Properties

IUPAC Name |

2-amino-3-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENTXMCVYZOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388852 | |

| Record name | 2-amino-3-(2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174302-88-6 | |

| Record name | 2-amino-3-(2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-fluoroacetophenone followed by reductive amination. The reaction typically proceeds as follows:

Reduction of 2-fluoroacetophenone: This step involves the reduction of 2-fluoroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 2-fluoro-1-phenylethanol.

Reductive Amination: The resulting 2-fluoro-1-phenylethanol is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic methods are also explored to achieve greener and more sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Oxidation: Formation of 2-fluoro-1-phenylpropan-1-one or 2-fluoro-1-phenylpropanal

Reduction: Formation of 2-fluoro-1-phenylpropan-1-amine or 2-fluoro-1-phenylpropan-1-ol

Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Amino-3-(2-fluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-Amino-3-(2-fluorophenyl)propan-1-ol with its analogs:

Key Observations:

- Dihalogenated analogs (e.g., 2-chloro-6-fluoro) exhibit higher molecular weights and altered electronic profiles, which may enhance binding specificity in drug design . Methoxy groups (e.g., 3,4-dimethoxy) increase molecular weight and hydrophilicity, expanding industrial utility .

Chirality and Synthesis :

- The (+)-enantiomer of the 3,4-difluoro analog demonstrates the importance of stereochemistry in pharmaceutical applications, with synthesis routes involving chiral reduction or resolution .

- Brominated analogs, such as 3-(2-bromophenyl)propan-1-ol, follow reduction protocols (e.g., NaBH₄) applicable to fluorinated derivatives .

Biological Activity

2-Amino-3-(2-fluorophenyl)propan-1-ol, with the CAS Number 148021-84-5, is an organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C9H12FNO, with a molecular weight of 169.2 g/mol. The presence of the fluorine atom significantly enhances its lipophilicity and metabolic stability, making it a versatile intermediate in various chemical and pharmaceutical applications.

Mechanism of Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with specific molecular targets, including enzymes and receptors. The structural features of this compound allow for effective engagement with active sites of enzymes, influencing their catalytic functions. The amino group facilitates hydrogen bonding, while the fluorinated phenyl group enhances hydrophobic interactions, suggesting its potential roles in modulating enzyme activity and receptor functions.

Biological Applications

The compound has been studied for its potential therapeutic roles, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with key biological targets makes it a candidate for further pharmacological research .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-phenylpropan-1-ol | Lacks fluorine atom | Different reactivity profile due to absence of fluorine |

| 2-Amino-3-(4-fluorophenyl)propan-1-ol | Fluorine at para position | Potentially different biological activity |

| 2-Amino-3-(3-fluorophenyl)propan-1-ol | Fluorine at meta position | Unique interaction dynamics compared to ortho-substituted |

| 2-Amino-3-(2-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Altered hydrophobicity affecting interaction profiles |

The presence of the fluorine atom at the ortho position imparts unique chemical properties to this compound, enhancing its binding affinity and specificity compared to non-fluorinated or differently substituted analogs.

Case Studies

Several studies have highlighted the potential use of this compound in treating synucleinopathies. For instance, compounds similar to this compound have been investigated for their ability to modulate pathways involved in neurodegeneration. These studies suggest that such compounds can serve as effective chemical probes for understanding disease mechanisms and developing therapeutic strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.